N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide is a complex heterocyclic compound that incorporates both benzothiazole and triazine moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization with triazine derivatives. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with active methylene compounds.
Knoevenagel Condensation: This involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Triazine Derivatives: Used in herbicides and pharmaceuticals.
Thiazole Derivatives: Explored for their diverse biological activities
Uniqueness
N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide stands out due to its unique combination of benzothiazole and triazine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H8N4OS2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(4-sulfanylidene-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8N4OS2/c1-6(16)12-9-13-10(17)15-7-4-2-3-5-8(7)18-11(15)14-9/h2-5H,1H3,(H,12,13,16,17) |
InChI Key |
RNXKEGSCNSRVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=S)N2C3=CC=CC=C3SC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.